molecular formula C12H14FNO6S B8466135 dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate

dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate

Cat. No.: B8466135
M. Wt: 319.31 g/mol
InChI Key: CHKPFLCKTIQFNL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate is an organic compound with a complex structure that includes a fluorophenyl group and a sulfonylamino group attached to a succinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate typically involves multiple steps, starting with the preparation of the fluorophenyl sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonylamino group. The final step involves the esterification of the succinate backbone with dimethyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions often require strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2R)-2-{[(4-chlorophenyl)sulfonyl]amino}succinate
  • Dimethyl (2R)-2-{[(4-bromophenyl)sulfonyl]amino}succinate
  • Dimethyl (2R)-2-{[(4-methylphenyl)sulfonyl]amino}succinate

Uniqueness

dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C12H14FNO6S

Molecular Weight

319.31 g/mol

IUPAC Name

dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate

InChI

InChI=1S/C12H14FNO6S/c1-19-11(15)7-10(12(16)20-2)14-21(17,18)9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3/t10-/m1/s1

InChI Key

CHKPFLCKTIQFNL-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)C[C@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F

Canonical SMILES

COC(=O)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.